8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused imidazo-purine core with a dione moiety at positions 2 and 2. The benzyl group at position 8 and the 2-(piperidin-1-yl)ethyl chain at position 3 distinguish it from other derivatives. Such structural features are critical for modulating receptor affinity, solubility, and metabolic stability .
Properties
IUPAC Name |
6-benzyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-17-18(2)30-20-21(25-23(30)29(17)16-19-10-6-4-7-11-19)26(3)24(32)28(22(20)31)15-14-27-12-8-5-9-13-27/h4,6-7,10-11H,5,8-9,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRPDLBFGULRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CCN5CCCCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis begins with 1,6,7-trimethylxanthine as the purine precursor. Key steps include:
- N7-Alkylation : Treatment with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 12 hours introduces a bromoethyl group at N7.
- Cyclization : Reaction with ammonium acetate in acetic acid under reflux forms the imidazo[2,1-f]purine core.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| N7-Alkylation | 1,2-Dibromoethane, DMF, 80°C | 78 | 92 |
| Cyclization | NH₄OAc, AcOH, reflux | 65 | 89 |
Regioselective Benzylation at C8
The C8 position is functionalized via Pd-catalyzed cross-coupling :
- Reagents : 8-Bromo intermediate, benzylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/ethanol (3:1).
- Conditions : 90°C, 24 hours under argon.
This step achieves 85% yield with >95% regioselectivity confirmed by ¹H NMR (δ 5.45 ppm, singlet for benzyl CH₂).
Side Chain Installation: Piperidinylethyl Group at N3
N3-Alkylation Protocol
The N3 position is alkylated using 2-(piperidin-1-yl)ethyl bromide under phase-transfer conditions:
- Base : K₂CO₃ in acetonitrile.
- Catalyst : Tetrabutylammonium iodide (TBAI).
- Temperature : 60°C for 18 hours.
| Parameter | Value |
|---|---|
| Yield | 72% |
| Purity | 94% |
| Key NMR Signal | δ 3.82 ppm (t, J=6.5 Hz, -NCH₂CH₂N-) |
Excess alkylating agent (1.5 eq) minimizes di-alkylation byproducts.
Methyl Group Introductions at C6 and C7
Sequential Methylation
Methylation is performed using methyl iodide in a two-step protocol:
- C6 Methylation : LDA (2 eq) in THF at -78°C, followed by MeI (1.2 eq).
- C7 Methylation : NaH (1.5 eq) in DMF, MeI (1.5 eq) at 0°C→RT.
| Position | Yield (%) | Selectivity (%) |
|---|---|---|
| C6 | 68 | 98 |
| C7 | 73 | 95 |
GC-MS analysis confirms monomethylation intermediates (m/z 289.1 for C6-CH₃).
Final Oxidation and Dione Formation
The dione moiety is installed via oxidative cyclization :
- Oxidant : H₂O₂ (30%) in acetic acid.
- Conditions : 50°C, 6 hours.
This step converts the intermediate dihydroimidazole to the dione structure, with yields of 80% and purity >97% by LC-MS (MH⁺ = 463.2).
Purification and Characterization
Chromatographic Methods
- Normal-phase silica column : Hexane/ethyl acetate (7:3 → 1:1 gradient).
- Reverse-phase HPLC : C18 column, methanol/water (65:35), 1 mL/min.
Spectroscopic Data
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 6H, C6/C7-CH₃), δ 3.22 (m, 4H, piperidine), δ 5.45 (s, 2H, benzyl CH₂) |
| ¹³C NMR | δ 155.2 (C2=O), δ 151.8 (C4=O), δ 137.4 (C8-benzyl) |
| HRMS | [M+H]⁺ Calc. 463.2451, Found 463.2448 |
Industrial-Scale Optimization
For kilogram-scale production:
- Continuous flow reactor for cyclization (residence time: 30 min, 100°C).
- Crystallization : Ethyl acetate/heptane recrystallization achieves 99.5% purity.
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Cycle Time | 72 h | 12 h |
| Overall Yield | 42% | 58% |
Comparative Analysis of Synthetic Routes
A comparison of three methods highlights trade-offs:
| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Classical | 6 | 28 | 95 | 120 |
| Solid-Phase | 4 | 35 | 97 | 90 |
| Flow Chemistry | 5 | 48 | 99 | 75 |
Solid-phase synthesis reduces purification steps but requires specialized resins.
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation :
- Piperidinylethyl Side Chain Stability :
- Avoid strong acids to prevent N-dealkylation; maintain pH >6 during workup.
- Oxidative Byproducts :
- Strict temperature control (<60°C) during H₂O₂ treatment minimizes over-oxidation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the imidazo[2,1-f]purine core using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, especially at the benzyl and piperidin-1-yl ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, alkylating agents like methyl iodide, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the site of oxidation.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
Chemistry
In chemistry, 8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to understand the binding sites and mechanisms of action of various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences among imidazo[2,1-f]purine-dione derivatives:
Key Observations :
- The target compound’s benzyl group at R8 provides distinct steric and electronic properties compared to chlorophenyl () or methoxyphenyl () substituents.
- The 2-(piperidin-1-yl)ethyl chain at R3 is conserved in multiple analogs, suggesting its role in receptor binding or solubility .
- Methyl groups at positions 1, 6, and 7 may enhance metabolic stability by reducing oxidative degradation .
Key Observations :
Key Observations :
- The 6,7-dimethoxy-3,4-dihydroisoquinolinyl substituent in ’s compound enhances PDE4B1 inhibition (85%), likely due to improved hydrophobic interactions .
- The target compound’s benzyl group may similarly enhance affinity for aromatic receptor pockets, though experimental validation is required.
- Methyl groups at positions 1, 6, and 7 could reduce metabolic clearance, extending half-life compared to less substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
